N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyltetrazole substituent at the para-position of the benzene ring and a 2-(cyclohex-1-en-1-yl)ethyl group attached to the amide nitrogen. Tetrazoles are recognized as bioisosteres for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H21N5O/c1-13-19-20-21-22(13)16-9-7-15(8-10-16)17(23)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H,18,23) |
InChI Key |
QTGJIJQYYONASD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes to prepare this compound involve several steps
Starting Material: Begin with a suitable precursor, such as 4-methoxybenzeneacetamide.
Cyclohexene Addition: Introduce cyclohexene via an addition reaction to the amide group.
Tetrazole Formation: React with 5-methyl-1H-tetrazole to form the tetrazole ring.
Ethyl Group Addition: Finally, add an ethyl group to the nitrogen atom adjacent to the tetrazole ring.
Industrial production methods may vary, but these steps provide a general idea of the synthesis.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups involved.
Substitution Reactions: Substituents on the benzene ring can be replaced using appropriate reagents.
Major Products: The primary product is N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide itself.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit any pharmacological activity?
Chemistry: Explore its reactivity in various reactions.
Biology: Study its effects on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexene ring, a benzamide moiety, and a tetrazole group, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide and tetrazole have shown activity against various bacterial strains and fungi. The presence of the tetrazole ring often enhances the antimicrobial efficacy due to its ability to interact with microbial enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
Studies on structurally related compounds suggest potential anticancer properties. For example, compounds containing the tetrazole moiety have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves interference with DNA replication and repair processes.
Case Study: Anticancer Effects
In a study examining the effects of tetrazole-based compounds on cancer cells, this compound was tested for cytotoxicity against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound may serve as a lead for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
Key SAR Findings:
- Cyclohexene Ring: Enhances lipophilicity, potentially improving membrane permeability.
- Tetrazole Group: Contributes to biological activity through hydrogen bonding and metal chelation.
- Benzamide Moiety: Known for its role in modulating receptor interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A comparative analysis with structurally related benzamide and heterocyclic derivatives highlights critical differences in substituents, molecular properties, and inferred pharmacological behavior.
Core Structure and Heterocyclic Modifications
Key Observations:
- Substituent Effects : The cyclohexenyl ethyl group in the target compound introduces conformational flexibility and moderate lipophilicity, contrasting with the planar, aromatic benzimidazole in Y041-7567. This may reduce π-π stacking interactions but improve passive diffusion across membranes.
- Positional Isomerism : Unlike Y041-7565, which has a tetrazole at the ortho-position, the target compound’s para-substituted tetrazole optimizes spatial arrangement for target binding .
Inferred Pharmacological Implications
- Tetrazole vs. Benzimidazole : The tetrazole’s bioisosteric properties may mimic carboxylic acids in binding interactions (e.g., angiotensin II receptor antagonists), while benzimidazoles often target proton pumps or kinases via π-stacking .
- Cyclohexenyl vs. Aromatic Substituents: The cyclohexenyl group’s non-planar structure could reduce off-target interactions with flat binding pockets, offering selectivity advantages in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
